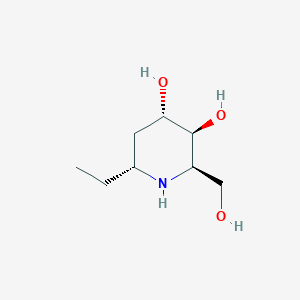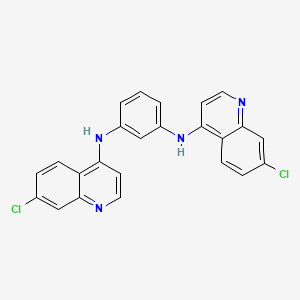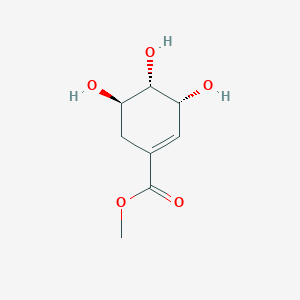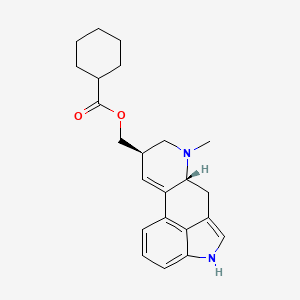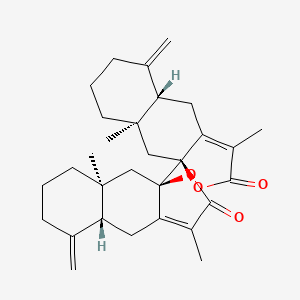![molecular formula C16H17ClN2O B1245146 3-[5-(4-Chlorophenyl)-2,3-dimethyl-1,2-oxazolidin-3-yl]pyridine CAS No. 847749-37-5](/img/structure/B1245146.png)
3-[5-(4-Chlorophenyl)-2,3-dimethyl-1,2-oxazolidin-3-yl]pyridine
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of compounds related to 3-[5-(4-Chlorophenyl)-2,3-dimethyl-1,2-oxazolidin-3-yl]pyridine involves multi-step chemical processes. For instance, Bekircan et al. (2008) describe the preparation of triazole derivatives with a structure involving chlorophenyl and pyridyl groups, similar to the compound . The process includes treating 4-amino-3-(4-chlorophenyl)-5-(pyridine-4-yl)-4H-1,2,4-triazole with aldehydes and reducing them to yield new compounds (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-[5-(4-Chlorophenyl)-2,3-dimethyl-1,2-oxazolidin-3-yl]pyridine is often elucidated through X-ray crystallography and spectroscopic techniques. For example, the crystal structure of related compounds, such as N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, shows molecules forming inversion dimers and packing into layers by π-stacking interactions (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).
Chemical Reactions and Properties
Chemical reactions involving such compounds typically include multi-step sequences with reactions of various reagents. Chen and Shi (2008) synthesized a series of compounds, showcasing a diverse range of chemical reactions and properties, which might be similar to those of 3-[5-(4-Chlorophenyl)-2,3-dimethyl-1,2-oxazolidin-3-yl]pyridine (Chen & Shi, 2008).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and melting point, are closely tied to their molecular structure. Studies on similar compounds often include detailed analysis of these properties using various techniques.
Chemical Properties Analysis
The chemical properties, like reactivity and stability, are determined through experimental procedures. Studies like those of Farghaly (2008) demonstrate the antimicrobial activities of related compounds, indicating their chemical interactions and potential uses (Farghaly, 2008).
Applications De Recherche Scientifique
Anticancer and Antimicrobial Agents : Compounds incorporating 1,3-oxazole and pyridine, similar to the structure , have been studied for their potential in treating cancer and microbial infections. A study highlighted the synthesis of novel biologically potent heterocyclic compounds exhibiting significant anticancer and antimicrobial activities, demonstrating their potential in medical applications (Katariya, Vennapu, & Shah, 2021).
Antioxidant Properties : A series of new derivatives of 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole were prepared and screened for their antioxidant and antiradical activities. This indicates the potential utility of these compounds in applications requiring antioxidant properties (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Antitumor and Antimicrobial Activity : Novel aryl monoazo organic compounds containing selenium were synthesized for their antitumor and antimicrobial activity. These compounds were used for dyeing polyester fabrics, indicating their dual use in textiles and biological applications (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Antimicrobial and Anticancer Agents : A study synthesized pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives. These compounds showed significant in vitro antimicrobial and anticancer activity, highlighting their potential in pharmacological research (Hafez, El-Gazzar, & Al-Hussain, 2016).
Chemical Synthesis and Structure Analysis : There's significant research into the synthesis and structural analysis of compounds containing 1,3-oxazolidine and pyridine. These studies contribute to understanding the chemical properties and potential applications of these compounds in various scientific domains (Quiroga, Cruz, Insuasty, Nogueras, Sánchez, Cobo, & Low, 1999).
Catalytic Activity in CO2 Reduction : Rhenium tricarbonyl complexes coordinated by asymmetric diimine ligands containing a pyridine linked to an oxazoline ring have been studied for their ability to catalyze the electrochemical reduction of CO2. This research is significant for environmental chemistry and renewable energy applications (Nganga, Samanamu, Tanski, Pacheco, Saucedo, Batista, Grice, Ertem, & Angeles‐Boza, 2017).
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-2,3-dimethyl-3-pyridin-3-yl-1,2-oxazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c1-16(13-4-3-9-18-11-13)10-15(20-19(16)2)12-5-7-14(17)8-6-12/h3-9,11,15H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTJFQWHCVTNRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(ON1C)C2=CC=C(C=C2)Cl)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058489 | |
| Record name | Pyrisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(4-Chlorophenyl)-2,3-dimethyl-1,2-oxazolidin-3-yl]pyridine | |
CAS RN |
847749-37-5 | |
| Record name | Pyrisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847749-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



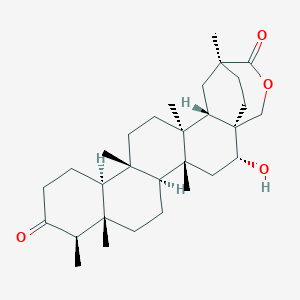

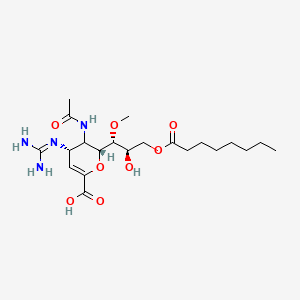
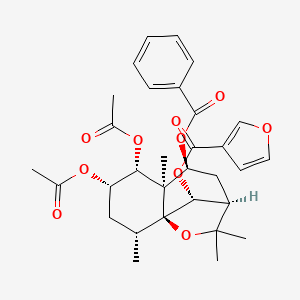

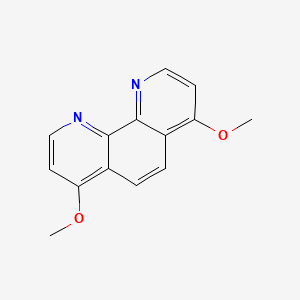
![(2S,3S,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,3Z)-6-methyl-5-propan-2-ylhepta-3,6-dien-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3,6-triol](/img/structure/B1245074.png)
